2-bromo-6-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)hydrazinylidene]methyl}-4-nitrophenyl 4-bromobenzoate
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Overview
Description
2-bromo-6-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)hydrazinylidene]methyl}-4-nitrophenyl 4-bromobenzoate is a complex organic compound that features multiple functional groups, including bromine, nitro, and benzodioxin moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-6-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)hydrazinylidene]methyl}-4-nitrophenyl 4-bromobenzoate typically involves multi-step organic reactions. The starting materials often include 2,3-dihydro-1,4-benzodioxin, bromobenzene derivatives, and nitrobenzene derivatives. The key steps in the synthesis may involve:
Bromination: Introduction of bromine atoms into the aromatic rings.
Condensation: Formation of the hydrazinylidene linkage.
Esterification: Formation of the ester bond between the phenyl and benzoate groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2-bromo-6-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)hydrazinylidene]methyl}-4-nitrophenyl 4-bromobenzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine.
Reduction: The bromine atoms can be substituted with other functional groups.
Substitution: The ester bond can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride, oxidizing agents like potassium permanganate, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while hydrolysis of the ester bond would yield a carboxylic acid and an alcohol.
Scientific Research Applications
2-bromo-6-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)hydrazinylidene]methyl}-4-nitrophenyl 4-bromobenzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Potential use in the study of enzyme interactions and inhibition.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-bromo-6-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)hydrazinylidene]methyl}-4-nitrophenyl 4-bromobenzoate involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form specific interactions, such as hydrogen bonds or hydrophobic interactions, with these targets. This can lead to inhibition or activation of the target’s function, depending on the context.
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone
- 6-Acetyl-1,4-benzodioxane
- 1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-ethanone
Uniqueness
What sets 2-bromo-6-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)hydrazinylidene]methyl}-4-nitrophenyl 4-bromobenzoate apart from similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C23H15Br2N3O7 |
---|---|
Molecular Weight |
605.2 g/mol |
IUPAC Name |
[2-bromo-6-[(E)-(2,3-dihydro-1,4-benzodioxine-3-carbonylhydrazinylidene)methyl]-4-nitrophenyl] 4-bromobenzoate |
InChI |
InChI=1S/C23H15Br2N3O7/c24-15-7-5-13(6-8-15)23(30)35-21-14(9-16(28(31)32)10-17(21)25)11-26-27-22(29)20-12-33-18-3-1-2-4-19(18)34-20/h1-11,20H,12H2,(H,27,29)/b26-11+ |
InChI Key |
YFBDWBHFCBSTPM-KBKYJPHKSA-N |
Isomeric SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)N/N=C/C3=C(C(=CC(=C3)[N+](=O)[O-])Br)OC(=O)C4=CC=C(C=C4)Br |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NN=CC3=C(C(=CC(=C3)[N+](=O)[O-])Br)OC(=O)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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